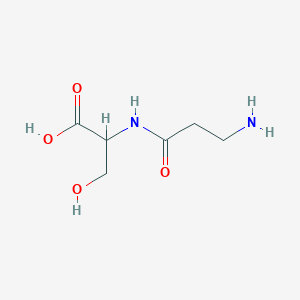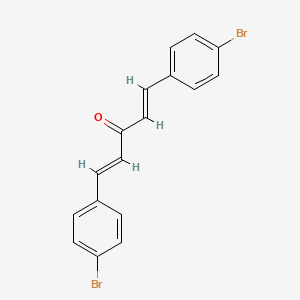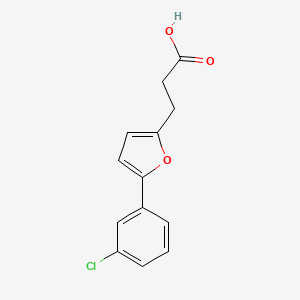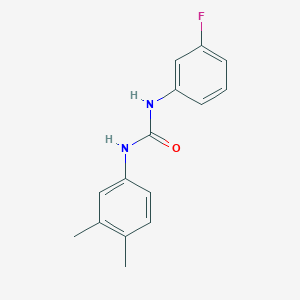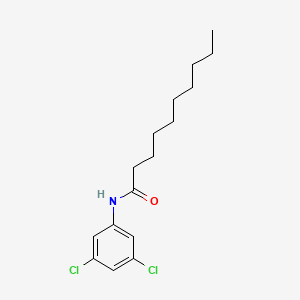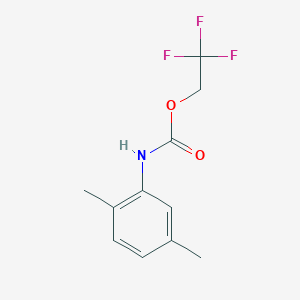![molecular formula C15H20INO B11943267 9,9-Dimethyl-7-phenyl-3-oxa-9-azabicyclo[3.3.1]non-6-en-9-ium iodide CAS No. 20893-57-6](/img/structure/B11943267.png)
9,9-Dimethyl-7-phenyl-3-oxa-9-azabicyclo[3.3.1]non-6-en-9-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,9-Dimethyl-7-phenyl-3-oxa-9-azoniabicyclo[3.3.1]non-6-ene iodide is a chemical compound with the molecular formula C15H20INO. It is known for its unique bicyclic structure, which includes a nitrogen atom and an oxygen atom within the ring system. This compound is often used in early discovery research due to its rare and unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-dimethyl-7-phenyl-3-oxa-9-azoniabicyclo[3.3.1]non-6-ene iodide typically involves the reaction of appropriate precursors under controlled conditions. The exact synthetic route can vary, but it generally includes the formation of the bicyclic structure through cyclization reactions. Specific details on the reaction conditions and reagents used are often proprietary and may not be readily available in public literature .
Industrial Production Methods
It is typically produced in small quantities for laboratory use rather than large-scale industrial production .
Analyse Des Réactions Chimiques
Types of Reactions
9,9-Dimethyl-7-phenyl-3-oxa-9-azoniabicyclo[3.3.1]non-6-ene iodide can undergo various chemical reactions, including:
Substitution Reactions: The iodide ion can be substituted with other nucleophiles.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The conditions for these reactions typically involve controlled temperatures and solvents that stabilize the intermediate species .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation or reduction reactions can lead to changes in the oxidation state of the nitrogen or oxygen atoms within the bicyclic structure .
Applications De Recherche Scientifique
9,9-Dimethyl-7-phenyl-3-oxa-9-azoniabicyclo[3.3.1]non-6-ene iodide is used in a variety of scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a model compound for studying bicyclic structures.
Biology: Potential use in studying biological interactions due to its unique structure.
Industry: Limited industrial applications, primarily used in research and development settings.
Mécanisme D'action
The mechanism of action for 9,9-dimethyl-7-phenyl-3-oxa-9-azoniabicyclo[3.3.1]non-6-ene iodide is not well-characterized in the literature. its effects are likely related to its ability to participate in various chemical reactions, including substitution and redox processes. The molecular targets and pathways involved would depend on the specific context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 9,9-Dimethyl-3-oxa-9-azoniabicyclo[3.3.1]non-6-ene iodide
- 9,9-Dimethyl-9-azoniabicyclo[3.3.1]non-2-ene iodide
- 9,9-Dimethyl-7-oxo-3-oxa-9-azoniabicyclo[3.3.1]nonane iodide
- 9,9-Dimethyl-3-oxa-9-azoniabicyclo[3.3.1]nonane iodide
Uniqueness
What sets 9,9-dimethyl-7-phenyl-3-oxa-9-azoniabicyclo[3.3.1]non-6-ene iodide apart from similar compounds is its specific substitution pattern and the presence of a phenyl group.
Propriétés
Numéro CAS |
20893-57-6 |
|---|---|
Formule moléculaire |
C15H20INO |
Poids moléculaire |
357.23 g/mol |
Nom IUPAC |
9,9-dimethyl-7-phenyl-3-oxa-9-azoniabicyclo[3.3.1]non-6-ene;iodide |
InChI |
InChI=1S/C15H20NO.HI/c1-16(2)14-8-13(9-15(16)11-17-10-14)12-6-4-3-5-7-12;/h3-8,14-15H,9-11H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
GTTAEUUYLQJDMR-UHFFFAOYSA-M |
SMILES canonique |
C[N+]1(C2CC(=CC1COC2)C3=CC=CC=C3)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


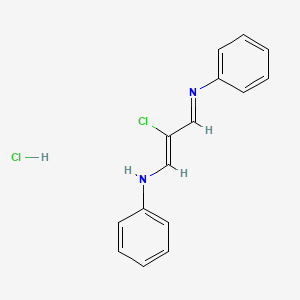
![7-Methoxy-4,5,11,11a-tetrahydrophenanthro[1,2-c]furan-1,3(3aH,3bH)-dione](/img/structure/B11943196.png)
